
(3R,5S)-5-(Aminomethyl)pyrrolidin-3-ol;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,5S)-5-(Aminomethyl)pyrrolidin-3-ol;dihydrochloride, also known as (R,R)-APPA, is a chiral compound that belongs to the class of pyrrolidine derivatives. It is a potent agonist of the α7 nicotinic acetylcholine receptor (nAChR), which is a ligand-gated ion channel that is widely distributed in the central nervous system (CNS). The α7 nAChR is involved in various physiological processes, including cognitive function, memory, and attention. Therefore, (R,R)-APPA has potential applications in the treatment of various CNS disorders, such as Alzheimer's disease, schizophrenia, and depression.
Mécanisme D'action
(R,R)-APPA acts as a potent agonist of the α7 nAChR, which is a ligand-gated ion channel that is permeable to calcium ions. Activation of the α7 nAChR leads to the influx of calcium ions into the cell, which triggers various intracellular signaling pathways, including the activation of protein kinases and the release of neurotransmitters. These signaling pathways are involved in various physiological processes, including cognitive function, memory, and attention.
Biochemical and Physiological Effects:
(R,R)-APPA has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the enhancement of synaptic plasticity, and the reduction of oxidative stress and inflammation. Moreover, (R,R)-APPA has been shown to improve cognitive function, memory, and attention in animal models of CNS disorders.
Avantages Et Limitations Des Expériences En Laboratoire
(R,R)-APPA has several advantages for use in lab experiments, including its high potency and selectivity for the α7 nAChR, its ability to cross the blood-brain barrier, and its low toxicity. However, (R,R)-APPA also has some limitations, including its high cost, its limited availability, and its potential for off-target effects.
Orientations Futures
There are several future directions for the research on (R,R)-APPA, including the development of more efficient synthesis methods, the investigation of its pharmacokinetic and pharmacodynamic properties, and the exploration of its potential therapeutic applications in various CNS disorders. Moreover, the development of novel α7 nAChR agonists based on the structure of (R,R)-APPA may lead to the discovery of new drugs for the treatment of CNS disorders.
Méthodes De Synthèse
(R,R)-APPA can be synthesized using various methods, including asymmetric synthesis, resolution, and chiral pool synthesis. One of the most commonly used methods is asymmetric synthesis, which involves the use of chiral starting materials and reagents to obtain the desired enantiomer. For example, (R,R)-APPA can be synthesized from (R)-glyceraldehyde acetonide and (S)-pyrrolidine using a series of chemical reactions, including reductive amination, deprotection, and hydrolysis.
Applications De Recherche Scientifique
(R,R)-APPA has been extensively studied for its potential therapeutic applications in various CNS disorders. In preclinical studies, (R,R)-APPA has been shown to improve cognitive function, memory, and attention in animal models of Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). Moreover, (R,R)-APPA has been shown to have neuroprotective effects against oxidative stress and inflammation, which are implicated in the pathogenesis of various CNS disorders.
Propriétés
IUPAC Name |
(3R,5S)-5-(aminomethyl)pyrrolidin-3-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O.2ClH/c6-2-4-1-5(8)3-7-4;;/h4-5,7-8H,1-3,6H2;2*1H/t4-,5+;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWERJYZLTFXUAX-YAQRUTEZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1CN)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@@H]1CN)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 1,2,3,4-tetrahydro-2,4-dioxo-pyrrolo-[1,2-a]-1,3,5-triazine-7-carboxylate](/img/structure/B2456507.png)
![4,4-Dimethyl-3,5-dioxatricyclo[5.2.1.02,6]decane-8-carboxylic acid](/img/structure/B2456509.png)
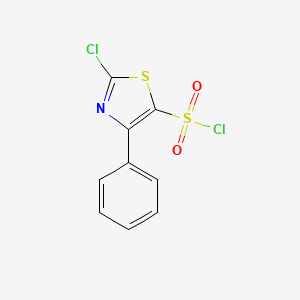
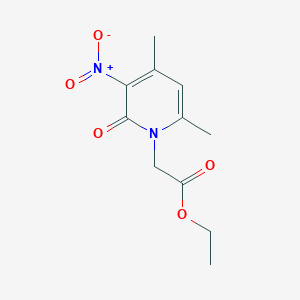

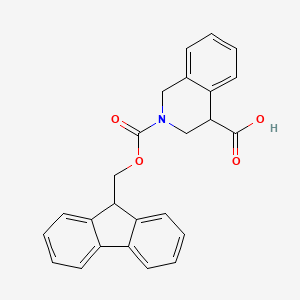

![4-[(E)-3-phenylprop-2-enoyl]benzenesulfonyl fluoride](/img/structure/B2456518.png)
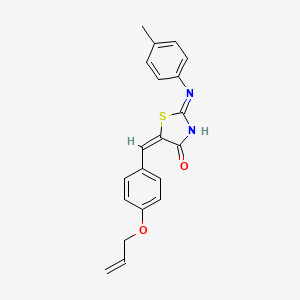
![Benzyl 2,5-diazaspiro[3.5]non-7-ene-2-carboxylate](/img/structure/B2456524.png)
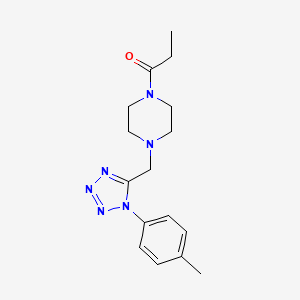
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2456527.png)

![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B2456530.png)